7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-8-11(14(16)21)12(20-15(19-8)17-7-18-20)9-5-4-6-10(22-2)13(9)23-3/h4-7,12H,1-3H3,(H2,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNWFGBFFLSWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazol-5-amine with α, β-unsaturated ketones such as chalcone . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol. The reaction proceeds through a Michael addition followed by cyclization to form the triazolopyrimidine core.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized using microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time . Catalysts such as Schiff base zinc (II) complex supported on magnetite nanoparticles can be employed to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.
Antiviral Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines possess antiviral properties. Specifically, this compound has shown efficacy against influenza viruses by inhibiting critical protein interactions necessary for viral replication.
- Mechanism of Action : The compound disrupts the PA-PB1 interaction crucial for the assembly of the influenza virus. In vitro assays demonstrated effective inhibition at non-toxic concentrations with IC50 values indicating significant antiviral activity.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Results : The compound exhibited antiproliferative activity with IC50 values ranging from 17.83 μM to 19.73 μM when compared to standard chemotherapeutic agents like Cisplatin. The mechanism involves inducing apoptosis through cell cycle arrest and DNA damage pathways.
Case Study 1: Antiviral Efficacy
A study focused on triazolo-pyrimidine derivatives demonstrated that structural modifications at the 5 and 7 positions significantly enhanced antiviral activity against influenza A virus. The derivatives maintained efficacy while exhibiting reduced cytotoxicity.
Case Study 2: Anticancer Properties
In another investigation, compounds similar to the target compound were subjected to MTT assays. Results indicated that these compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage pathways. Further studies are ongoing to elucidate specific protein targets involved in these processes.
Mechanism of Action
The mechanism of action of 7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . It may also interact with nucleic acids, affecting DNA and RNA synthesis and function . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo-pyrimidine derivatives are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs, focusing on synthesis, substituent effects, and biological activities.
Structural and Substituent Variations
Physicochemical Properties
- Solubility : Carboxamide derivatives (e.g., target compound) exhibit better aqueous solubility than ester analogs due to hydrogen-bonding capacity .
- Thermal Stability : Compounds synthesized with TMDP show high thermal stability (decomposition >250°C), advantageous for industrial-scale production .
- Chirality : Fluorophenyl derivatives () require chiral separation for enantiomer-specific activity, whereas the target compound’s planar 2,3-dimethoxyphenyl group may reduce stereochemical complexity .
Research Findings and Implications
Substituent-Driven Activity : The 2,3-dimethoxyphenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in crystal structures of related triazolo-pyrimidines .
Biological Specificity : Fluorine substitution (e.g., 3,5-difluorophenyl) improves metabolic stability but may introduce toxicity risks, whereas methoxy groups balance solubility and safety .
Biological Activity
7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolopyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 421.45 g/mol
- CAS Number : 540502-69-0
Anticancer Properties
Recent studies indicate that triazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies demonstrate that it has an IC value in the range of 45–97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
| Cell Line | IC (nM) |
|---|---|
| MCF-7 | 45–97 |
| HCT-116 | 6–99 |
| HepG-2 | 48–90 |
These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
- COX Inhibition : The compound demonstrated significant inhibition of COX-2 activity with an IC value comparable to that of celecoxib (0.04 μmol) . This suggests its potential utility in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Several studies have explored the effects of this compound on various biological systems:
- A study found that derivatives similar to this compound exhibited selective inhibition against specific kinases involved in cancer progression .
- Another investigation highlighted its potential as a dual inhibitor targeting both COX and certain kinase pathways associated with inflammation and cancer growth .
Q & A
Q. What are the most efficient synthetic routes for preparing 7-(2,3-dimethoxyphenyl)-triazolopyrimidine derivatives, and how can purity be optimized?
Methodological Answer: A common approach involves cyclocondensation of 3-amino-1,2,4-triazole with substituted aldehydes and β-keto esters in polar solvents like DMF or ethanol/water mixtures. For example, a one-pot fusion method using DMF under molten-state conditions yields high-purity products (85–92% yield) after recrystallization in ethanol . Key steps include:
- Stoichiometric control (1:1:1 molar ratio of reactants).
- Post-reaction methanol addition to precipitate crude products.
- Ethanol recrystallization to remove unreacted intermediates. Table 1: Comparison of Solvent Systems
| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF (molten) | 0.2–0.3 | 90 | >95% |
| Ethanol/H₂O | 2–3 | 85 | 90% |
Q. How are triazolopyrimidine derivatives characterized spectroscopically, and what key peaks confirm the core structure?
Methodological Answer:
- IR Spectroscopy: Look for C=N stretching (1600–1650 cm⁻¹), N-H deformation (3200–3400 cm⁻¹), and C=O carboxamide signals (1680–1700 cm⁻¹) .
- ¹H NMR: The 2,3-dimethoxyphenyl group shows singlet peaks for OCH₃ at δ 3.8–4.0 ppm. The triazole proton appears as a singlet near δ 8.2–8.5 ppm .
- ¹³C NMR: The carboxamide carbonyl resonates at δ 165–170 ppm, while the triazole carbons appear at δ 150–155 ppm .
Advanced Research Questions
Q. How can computational methods improve reaction design for triazolopyrimidine derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search: Identify low-energy intermediates using software like Gaussian or ORCA to optimize solvent selection and catalyst use .
- Machine Learning: Train models on existing synthesis data (e.g., yields, solvents) to predict optimal conditions for new derivatives . Case Study: ICReDD’s workflow reduced reaction optimization time by 40% by integrating computational predictions with high-throughput screening .
Q. What experimental strategies resolve contradictions in pharmacological data for triazolopyrimidine analogs?
Methodological Answer:
- Bioactivity Profiling: Use parallel assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects from nonspecific interactions. For example, analogs with a 2,3-dimethoxyphenyl group showed conflicting cytotoxicity results, resolved by adjusting assay pH to stabilize the carboxamide moiety .
- Structural Analysis: Compare X-ray crystallography (e.g., bond angles in the triazole ring) with docking studies to validate binding modes .
Q. How can solvent systems and additives mitigate challenges in scaling up triazolopyrimidine synthesis?
Methodological Answer:
- Toxic Solvent Replacement: Replace piperidine with TMDP (tetramethylenediamine) in ethanol/water systems to reduce toxicity and simplify waste disposal .
- Additive Screening: Use 5–10 mol% of acetic acid or K₂CO₃ to suppress side reactions (e.g., ester hydrolysis) during prolonged heating . Table 2: Scaling Challenges and Solutions
| Issue | Solution | Reference |
|---|---|---|
| Low yield in polar solvents | Switch to molten DMF + TMDP | |
| Carboxamide hydrolysis | Add acetic acid (pH 4–5 buffer) |
Data-Driven Research Questions
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in triazolopyrimidine libraries?
Methodological Answer:
Q. How do steric effects of the 2,3-dimethoxyphenyl group influence crystallinity and solubility?
Methodological Answer:
- X-ray Diffraction: The dihedral angle between the dimethoxyphenyl and triazole rings (e.g., 15–25°) impacts packing efficiency. Derivatives with angles <20° show higher solubility in DMSO .
- Hansen Solubility Parameters: Calculate HSPs to identify solvents matching the compound’s polarity (δD ≈ 18 MPa¹/², δH ≈ 8 MPa¹/²) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
